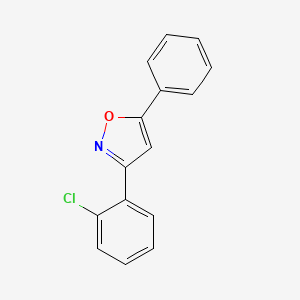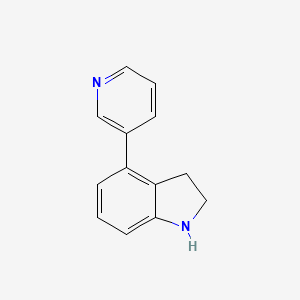
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chlorophenyl group at the 3-position and a phenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . For the specific synthesis of 3-(2-chlorophenyl)-5-phenyl-isoxazole, a typical procedure might involve the reaction of 2-chlorobenzonitrile with phenylacetylene in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of bis(trichloromethyl) carbonate as a reagent in the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride has been reported to offer high yields and improved safety compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazole can yield isoxazole N-oxides, while reduction can produce isoxazolines .
Scientific Research Applications
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of isoxazole, 3-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives have been shown to destabilize microtubules, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isoxazole, 3-(2-chlorophenyl)-5-phenyl- include:
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2-chlorophenyl and phenyl groups enhances its potential for various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C15H10ClNO |
|---|---|
Molecular Weight |
255.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)14-10-15(18-17-14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
IZMSRMNBLNNTJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








acetic acid](/img/structure/B1642091.png)
![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)






